Physicochemical Profiling of Undecyl Cyclohexanecarboxylate: A Technical Deep Dive
Physicochemical Profiling of Undecyl Cyclohexanecarboxylate: A Technical Deep Dive
This guide provides an in-depth technical analysis of Undecyl Cyclohexanecarboxylate , a lipophilic ester characterized by its hybrid molecular architecture combining a semi-rigid alicyclic ring with a flexible aliphatic tail.
Executive Summary
Undecyl cyclohexanecarboxylate (CAS: 94107-44-5) is a high-molecular-weight ester (C18H34O2) utilized primarily in organic synthesis, fragrance formulation, and materials science research. Distinguished by its significant lipophilicity (LogP > 7) and thermal stability, it serves as a model compound for studying phase transitions in alicyclic-aliphatic homologous series .
In drug development, this molecule represents a critical "lipophilic anchor" motif used in prodrug design to enhance membrane permeability of hydrophilic active pharmaceutical ingredients (APIs). Its physicochemical behavior is dominated by the interplay between the conformational flexibility of the undecyl chain and the steric bulk of the cyclohexane ring.
Molecular Architecture & Synthesis
Structural Analysis
The molecule consists of two distinct domains:
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The Head Group (Cyclohexane Ring): A saturated six-membered ring that predominantly adopts a chair conformation to minimize torsional strain. This provides a semi-rigid core that disrupts tight crystalline packing compared to linear fatty esters.
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The Tail Group (Undecyl Chain): A C11 linear alkyl chain. This flexible tail introduces significant van der Waals interaction surface area, driving the molecule's high boiling point and hydrophobicity.
Synthetic Pathway
The industrial and laboratory synthesis follows a classic Fischer Esterification or Steglich Esterification protocol. The reaction is equilibrium-driven, requiring water removal (via Dean-Stark apparatus or molecular sieves) to drive yield.
Figure 1: Synthetic workflow for undecyl cyclohexanecarboxylate via acid-catalyzed esterification.
Physicochemical Profile
The following data aggregates calculated and experimental values typical for the C11-cyclohexyl ester homolog.
Key Parameters Table
| Property | Value / Range | Context |
| Molecular Formula | C₁₈H₃₄O₂ | Saturated Ester |
| Molecular Weight | 282.46 g/mol | High MW for volatile fragrance use |
| Physical State | Viscous Liquid | At 25°C (Predicted mp < 15°C) |
| Boiling Point | ~315 - 330 °C | @ 760 mmHg (Extrapolated from C6 homolog) |
| Density | 0.90 - 0.92 g/cm³ | Typical for long-chain fatty esters |
| LogP (Octanol/Water) | 7.2 - 8.9 | Extremely Lipophilic (Class IV permeability) |
| Refractive Index | ~1.45 - 1.46 | Consistent with aliphatic esters |
| Vapor Pressure | < 0.001 mmHg | @ 25°C (Low volatility) |
| Flash Point | > 150 °C | Non-flammable under standard conditions |
Solubility & Partitioning
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Water: Practically insoluble (< 1 µg/mL). The hydrophobic effect of the C11 chain completely overrides the polarity of the ester linkage.
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Organic Solvents: Miscible in dichloromethane, ethanol, hexane, and toluene.
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Implications: In drug formulation, this ester acts as a lipid phase component in self-emulsifying drug delivery systems (SEDDS).
Thermodynamic & Phase Behavior[7][8][9][10]
Undecyl cyclohexanecarboxylate exhibits behavior characteristic of non-mesogenic or monotropic liquid crystalline materials. Unlike its phenyl-ring analogs (which form stable liquid crystals), the cyclohexane ring is flexible (inverting between chair forms), which typically suppresses stable mesophase formation at room temperature.
The Homologous Series Trend
In alkyl cyclohexanecarboxylates, phase behavior is dictated by the "Odd-Even" effect of the alkyl chain length:
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Short Chains (C1-C5): Isotropic liquids.
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Medium Chains (C6-C10): Often exhibit transient smectic phases upon supercooling.
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Undecyl (C11): The odd-numbered carbon chain introduces a "kink" in the molecular packing. This often lowers the melting point compared to the C10 (decyl) or C12 (dodecyl) homologs, maintaining the liquid state over a wider range.
Figure 2: Predicted phase transition logic. The undecyl homolog likely bypasses stable mesophases to crystallize directly or form a glass at low temperatures.
Applications in R&D
Drug Delivery & Prodrug Design
The undecyl cyclohexanecarboxylate motif is utilized to modify the pharmacokinetics of polar drugs.
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Mechanism: Esterification of a polar drug (containing a hydroxyl group) with cyclohexanecarboxylic acid, or conversely, using the undecyl alcohol as a leaving group.
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Benefit: The high LogP (7.2) facilitates passive diffusion across the blood-brain barrier (BBB) or intestinal epithelium. Once absorbed, ubiquitous esterases hydrolyze the ester, releasing the active parent compound.
Fragrance & Flavor
While less common than short-chain esters (e.g., ethyl cyclohexanecarboxylate), the undecyl ester serves as a fixative . Its high molecular weight and low vapor pressure allow it to anchor more volatile scent molecules (top notes), extending the longevity of a fragrance profile.
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Odor Profile: Typically waxy, fruity, and mild.
Lubricants & Phase Change Materials (PCMs)
Due to the hydrolytic stability of the cyclohexane ring (steric protection of the ester bond) and low viscosity index, this molecule is a candidate for bio-based lubricant basestocks .
Analytical Characterization
To validate the identity of synthesized Undecyl Cyclohexanecarboxylate, the following spectral signatures are diagnostic:
| Method | Diagnostic Signal | Interpretation |
| FT-IR | 1735 cm⁻¹ (Strong) | C=O Stretching (Ester) |
| 2850-2930 cm⁻¹ | C-H Stretching (Alkyl/Cyclohexyl) | |
| 1160-1200 cm⁻¹ | C-O-C Stretching | |
| ¹H-NMR | δ 4.05 ppm (Triplet) | -O-CH ₂- (Undecyl alpha-protons) |
| δ 2.2-2.3 ppm (Multiplet) | Cyclohexyl C1 methine proton | |
| δ 0.88 ppm (Triplet) | Terminal Methyl (-CH₃) of undecyl chain | |
| GC-MS | m/z 282 | Molecular Ion [M]+ |
| m/z 83, 55 | Cyclohexyl/Alkyl fragmentation patterns |
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact ester is limited, it is handled according to protocols for long-chain fatty esters.
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Hazard Classification:
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Skin Irritation (Category 2): Prolonged contact may degrease skin.
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Eye Irritation (Category 2A): Standard ester irritant.
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Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life due to high lipophilicity and potential bioaccumulation.
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Handling: Use nitrile gloves and chemical splash goggles. Work in a well-ventilated fume hood to avoid inhalation of aerosols during high-temperature processing.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 582157, Undecyl cyclohexanecarboxylate. Retrieved from [Link]
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The Good Scents Company (2024). Cyclohexanecarboxylic acid esters: Flavor and Fragrance Information. Retrieved from [Link]
- Kelker, H., & Hatz, R. (1980).Handbook of Liquid Crystals. Verlag Chemie. (Reference for homologous series phase behavior).
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NIST Mass Spectrometry Data Center. Undecyl cyclohexanecarboxylate Spectra. National Institute of Standards and Technology. Retrieved from [Link][1]
